![molecular formula C18H26N2O2 B5526212 3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

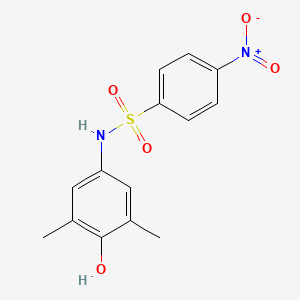

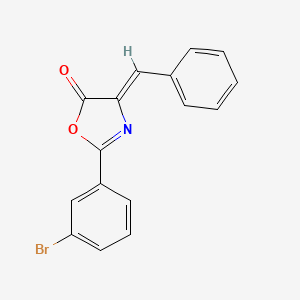

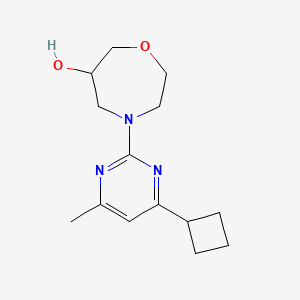

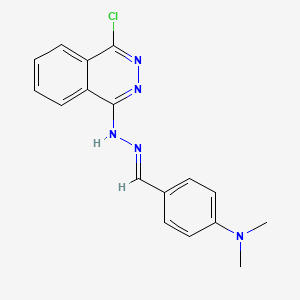

Synthesis of related compounds involves multi-step chemical processes, including the formation of amide bonds and cyclohexane modifications. For example, the synthesis of 3H-labeled benzamides, which share structural similarities, includes tritiation, coupling reactions, and purification steps to achieve high purity and specific activity (Dischino et al., 1999). Such methodologies could be adapted for the synthesis of 3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide, focusing on the specific functional group modifications and incorporation of the isobutyl side chain.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied, providing insights into their conformational dynamics and intermolecular interactions. For instance, the crystal and molecular structure analysis of similar compounds reveals rigid bentrod-like conformations and dimerization patterns in crystals (Koyano et al., 1986). Understanding the molecular structure of 3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide is crucial for predicting its chemical behavior and interactions.

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives is influenced by their functional groups. Studies on similar compounds show that modifications at the cyclohexane and amide portions can lead to diverse chemical behaviors, such as enhanced fluorescence or specific cyclization reactions (Yang et al., 2005). These properties are critical for applications in materials science and pharmaceutical chemistry.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are fundamental for the practical use of chemical compounds. While specific data for 3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide might not be available, related research indicates the importance of these properties in determining the compound's applicability in various domains (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on structurally related compounds. Research on the oxidative oxy-cyclization of alkynylbenzamides, for example, offers insights into potential synthetic pathways and reactivity patterns that could be relevant (Wang et al., 2019).

Applications De Recherche Scientifique

Synthesis and Derivatization

Compounds with similar structural motifs, such as cyclohexanone derivatives and benzamides, are frequently employed in synthetic chemistry for the creation of diverse chemical entities. For example, the synthesis of tetrahydropyrimidoquinoline derivatives involves cyclohexanone and showcases the reactivity of similar structures in forming complex molecules with potential biological activities (Y. M. Elkholy & M. A. Morsy, 2006). This indicates that "3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide" could be a precursor or an intermediate in the synthesis of pharmacologically relevant compounds.

Catalysis and Reaction Mechanisms

The palladium-catalyzed reactions of related benzamides show the utility of such compounds in forming carbon-carbon and carbon-heteroatom bonds, crucial for building complex organic molecules. The research by Mancuso et al. (2014) on oxidative carbonylation of alkynylbenzamides to form isoindolinone and isobenzofuranimine derivatives highlights the role of similar structures in catalytic processes (R. Mancuso et al., 2014). This suggests potential applications of "3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide" in catalysis-driven synthetic methodologies.

Pharmacological Research

While avoiding drug use and dosage details, it's notable that compounds with benzamide functionalities often exhibit a range of biological activities. For instance, anticonvulsant activities have been reported for some 4-aminobenzamides, indicating the potential of benzamide derivatives in neurological research (C. Clark et al., 1984). Such insights suggest that "3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide" might also be explored for its biological activities, potentially contributing to the development of new therapeutic agents.

Structural and Conformational Studies

The structural analysis of compounds like glibenclamide, which shares the cyclohexylcarbonyl motif, provides valuable information on drug-conformation relationships important in medicinal chemistry (D. Sanz et al., 2012). Understanding the conformational preferences and solid-state structures of such compounds can guide the design of molecules with enhanced pharmacokinetic and pharmacodynamic properties.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Propriétés

IUPAC Name |

3-(cyclohexanecarbonylamino)-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-13(2)12-19-17(21)15-9-6-10-16(11-15)20-18(22)14-7-4-3-5-8-14/h6,9-11,13-14H,3-5,7-8,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUAOAUPVHZLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(cyclohexylcarbonyl)amino]-N-(2-methylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)